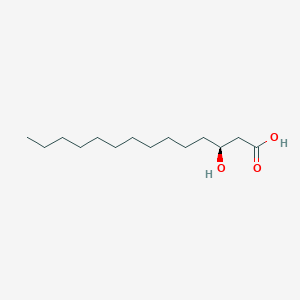

(S)-3-Hydroxymyristic acid

Vue d'ensemble

Description

(S)-3-Hydroxymyristic acid is a naturally occurring fatty acid derivative. It is a hydroxylated form of myristic acid, specifically hydroxylated at the third carbon in the (S)-configuration. This compound is significant in various biological processes and has been studied for its role in lipid metabolism and its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxymyristic acid can be achieved through several methods:

Enzymatic Hydroxylation: One common method involves the enzymatic hydroxylation of myristic acid using specific hydroxylase enzymes. This method is advantageous due to its selectivity and mild reaction conditions.

Chemical Synthesis: Another approach involves the chemical synthesis starting from myristic acid. This can be done through a series of reactions including halogenation, followed by nucleophilic substitution to introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes due to the high selectivity and efficiency of enzymatic reactions. Microbial fermentation using genetically engineered microorganisms that express the necessary hydroxylase enzymes is a common method.

Analyse Des Réactions Chimiques

(S)-3-Hydroxymyristic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The hydroxyl group can be reduced to form myristic acid.

Esterification: It can react with alcohols to form esters, which are useful in various industrial applications.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Esterification: Acid catalysts like sulfuric acid or enzymes like lipases are employed.

Major Products:

Oxidation: Ketones and carboxylic acids.

Reduction: Myristic acid.

Esterification: Various esters depending on the alcohol used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₄H₂₈O₃

- Molecular Weight : 244.37 g/mol

- CAS Number : 1961-72-4

- Structure : It features a hydroxyl group at the third carbon of the myristic acid chain, distinguishing it from other fatty acids.

Biological Significance

(S)-3-Hydroxymyristic acid is recognized as a metabolite in various organisms, including Escherichia coli and Drosophila melanogaster. Its role as a bacterial metabolite highlights its potential applications in microbiology and biochemistry.

Applications in Scientific Research

- Metabolic Studies

-

Pharmacological Research

- This compound has been investigated for its pharmacological properties, particularly its interaction with Toll-like receptor 4 (TLR4), which plays a vital role in the immune response to pathogens. Studies have shown that this compound can modulate inflammatory responses, making it a candidate for anti-inflammatory drug development .

- Antimicrobial Activity

- Biosurfactant Production

- Biochemical Reagent

Data Table: Key Applications of this compound

Case Studies

-

Inflammatory Response Modulation :

A study published in the Journal of Immunology demonstrated that this compound can downregulate TLR4-mediated inflammatory cytokine production in macrophages, suggesting its potential use as an anti-inflammatory agent in therapeutic applications. -

Biosurfactant Efficacy :

Research conducted on Bacillus subtilis showed that supplementation with this compound significantly increased surfactin yield, enhancing its application in environmental cleanup processes.

Mécanisme D'action

The mechanism of action of (S)-3-Hydroxymyristic acid involves its incorporation into lipid metabolic pathways. It can be integrated into phospholipids and other lipid molecules, influencing membrane fluidity and function. The hydroxyl group at the third carbon allows for specific interactions with enzymes and receptors involved in lipid metabolism.

Comparaison Avec Des Composés Similaires

Myristic Acid: The non-hydroxylated form of (S)-3-Hydroxymyristic acid.

Lauric Acid: A shorter chain fatty acid with similar properties.

Palmitic Acid: A longer chain fatty acid with similar metabolic roles.

Uniqueness: this compound is unique due to the presence of the hydroxyl group at the third carbon in the (S)-configuration. This specific structure allows it to participate in unique biochemical interactions and pathways that are not possible with its non-hydroxylated counterparts.

Activité Biologique

(S)-3-Hydroxymyristic acid, also known as (S)-3-hydroxytetradecanoic acid, is a long-chain hydroxy fatty acid with significant biological activity. This compound has garnered attention due to its involvement in various physiological and pathological processes, particularly in relation to lipid metabolism and inflammatory responses. This article reviews the biological activity of this compound, highlighting its mechanisms of action, associated health impacts, and relevant case studies.

- Chemical Formula : C14H28O3

- Molecular Weight : 256.37 g/mol

- CAS Number : 1961-72-4

This compound is an enantiomer of (R)-3-hydroxytetradecanoic acid, which is a component of lipid A in bacterial lipopolysaccharides (LPS) and plays a role in immune responses.

1. Inflammatory Response Modulation

This compound interacts with Toll-like receptor 4 (TLR4), a key player in the innate immune system. Upon binding to TLR4, it activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activation occurs through both MYD88-dependent and MYD88-independent pathways, contributing to the inflammatory response associated with various diseases, including obesity and metabolic syndrome .

2. Lipotoxicity and Hepatic Impact

Research indicates that increased levels of 3-hydroxy fatty acids, including this compound, can induce hepatic lipotoxicity. In cases such as acute fatty liver of pregnancy (AFLP), the accumulation of these fatty acids leads to oxidative stress and mitochondrial dysfunction in hepatocytes, resulting in liver injury . The mechanism involves the inhibition of mitochondrial fatty acid oxidation and subsequent lipoapoptosis in liver cells.

Biological Activity Overview

Acute Fatty Liver of Pregnancy (AFLP)

AFLP is a severe condition characterized by the accumulation of long-chain hydroxy fatty acids due to mutations affecting mitochondrial enzymes such as long-chain hydroxy acyl-CoA dehydrogenase (LCHAD). The resultant rise in this compound levels has been implicated in liver damage due to its lipotoxic effects . In patients with LCHAD deficiency, elevated levels of this compound correlate with increased risk of maternal and fetal morbidity.

Metabolic Syndrome

In metabolic syndrome models, elevated concentrations of this compound have been linked to enhanced inflammatory responses and insulin resistance. This underscores its potential role as a biomarker for metabolic dysregulation and its therapeutic implications in managing obesity-related complications .

Research Findings

Recent studies have elucidated the role of this compound in various biological processes:

- Oxidative Stress Induction : Increased levels lead to cellular oxidative stress, contributing to chronic inflammation.

- Cytokine Production : Promotes the secretion of pro-inflammatory cytokines via TLR4 signaling pathways.

- Mitochondrial Dysfunction : Impairs mitochondrial function by inhibiting fatty acid oxidation processes.

Propriétés

IUPAC Name |

(3S)-3-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRNZOYKSNPPBF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307151 | |

| Record name | S-3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35683-15-9 | |

| Record name | S-3-Hydroxytetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35683-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxymyristic acid, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035683159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-3-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYMYRISTIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6ELB6TT51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxytetradecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.